tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate
Description
tert-Butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is a carbamate-protected pyridine derivative characterized by a hydroxypyridine core substituted at the 4-position with a methyl group bearing a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry and organic synthesis, where the Boc group serves to temporarily mask reactive amines during multi-step syntheses .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h4-5,7,14H,6H2,1-3H3,(H,13,15) |
InChI Key |
HZPWAAMHPAOVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Functionalized Pyridine Derivatives
The synthesis often begins with a suitably substituted pyridine, such as 3-hydroxypyridin-4-ylmethyl amine or its protected derivatives. Functionalization of pyridine rings via lithiation and subsequent electrophilic substitution is a common preparative step.
- For example, lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate followed by iodine quenching illustrates a method to introduce functional groups at specific pyridine positions under controlled low temperatures (-78 °C to ambient).
- The reaction conditions typically involve the use of n-butyllithium and tetramethylethylenediamine in anhydrous diethyl ether under inert atmosphere to avoid side reactions.
Carbamate Formation via Reaction with Di-tert-butyl Dicarbonate
The key step to introduce the tert-butyl carbamate group is the reaction of the primary amine (from the pyridinylmethyl moiety) with di-tert-butyl dicarbonate (Boc2O):
Alternative Method: Curtius Rearrangement-Based Synthesis
- Starting from the corresponding carboxylic acid derivative of the pyridine compound, reaction with di-tert-butyl dicarbonate and sodium azide forms an acyl azide.
- Upon heating, the acyl azide undergoes Curtius rearrangement to an isocyanate intermediate, which is trapped by tert-butanol to form the carbamate.
- This method is especially useful when direct amine protection is challenging or when the amine is generated in situ.
Representative Synthetic Procedure (Hypothetical Example Based on Literature)
Analytical and Research Findings Supporting the Preparation
- NMR Spectroscopy: Characteristic signals for the tert-butyl group appear as a singlet around 1.4–1.5 ppm in proton NMR, confirming Boc protection. The pyridine protons show distinct chemical shifts depending on substitution pattern.
- Mass Spectrometry: Molecular ion peaks corresponding to the carbamate derivative confirm molecular weight and purity.
- Reaction Conditions: Low temperature lithiation and electrophilic substitution minimize side reactions and improve regioselectivity.
- Yield and Purity: Reported yields for similar carbamate syntheses range from 50% to 80%, depending on the starting materials and purification methods such as silica gel chromatography.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkoxycarbonylation with mixed carbonates | Primary amine | Di(2-pyridyl) carbonate, triethylamine | Room temp, anhydrous | High yield, mild conditions | Requires preparation of mixed carbonate |
| Direct Boc protection | Primary amine | Di-tert-butyl dicarbonate, base | Room temp | Simple, high yield, widely used | Sensitive to moisture |
| Curtius rearrangement | Carboxylic acid derivative | Di-tert-butyl dicarbonate, sodium azide | Heating | Useful for in situ amine generation | Requires handling azides, heat-sensitive |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Hydroxyl vs. Halogen Substituents : Hydroxyl groups (e.g., 3-OH in the target compound) improve aqueous solubility via hydrogen bonding, whereas halogenated analogs (e.g., 2-Cl, 3-F in ) exhibit enhanced stability and reactivity in Suzuki-Miyaura couplings.
- Boc Placement : The Boc group’s position on the pyridine ring significantly impacts steric hindrance. For instance, 4-CH₂-Boc (target compound) offers greater conformational flexibility compared to 2-Boc (as in ).
Piperidine and Cyclic Carbamate Derivatives
Table 2: Comparison with Piperidine-Based Carbamates
Key Findings :
- Ring Size and Chirality : Piperidine derivatives (e.g., ) are preferred in drug discovery due to their conformational adaptability, while cyclopentane analogs (e.g., ) are more rigid and suited for constrained peptide mimics.
- Hybrid Structures : Compounds like tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate combine pyridine’s aromaticity with alkyl chains for improved pharmacokinetics.
Pharmacologically Active Derivatives
Table 3: Bioactive Carbamate Derivatives
Biological Activity
Tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate is a compound within the carbamate class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety linked to a 3-hydroxypyridine ring. This configuration is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group and carbamate moiety facilitate hydrogen bonding, which influences target molecule activity:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors, modulating signaling pathways essential for cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
- Antioxidant Properties : The compound may reduce oxidative damage by scavenging free radicals.
Table 1: Summary of Biological Activities
Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta (Aβ) induced cell death. This was evidenced by an increase in cell viability when treated with the compound alongside Aβ compared to Aβ treatment alone.
Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using malondialdehyde (MDA) levels as a biomarker. Results indicated a significant reduction in MDA levels in treated groups compared to controls, suggesting effective scavenging of reactive oxygen species.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar pyridine-containing compounds, highlighting its unique properties:
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl N-(3-hydroxypyridin-2-yl)methylcarbamate | 2413882 | Exhibits different enzyme inhibition profiles |
| Tert-butyl N-(5-hydroxypyridin-4-yl)methylcarbamate | 2284375 | Enhanced binding affinity due to substitution |
| Tert-butyl (4-hydroxy-3-pyridyl)carbamate | 866538 | Potentially broader therapeutic applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamate reacts with 3-hydroxy-4-(hydroxymethyl)pyridine in the presence of bases like sodium hydride or potassium carbonate under anhydrous conditions (e.g., THF or DMF at 60–80°C). Reaction progress is monitored by TLC or HPLC, with yields optimized by controlling stoichiometry and reaction time .
- Key Considerations : Base selection impacts regioselectivity due to steric effects from the tert-butyl group. Air-sensitive conditions may be required to prevent oxidation of the hydroxypyridine moiety .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), hydroxypyridine protons (δ 6.5–8.5 ppm), and carbamate linkage (δ ~155 ppm in C) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]+ ~267 g/mol) .
- X-ray crystallography : For absolute configuration determination, SHELX software is recommended for structure refinement, though crystal growth may require slow evaporation in polar aprotic solvents .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Methodology :
- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Structural analogs : Compare activity with derivatives lacking the hydroxypyridine or tert-butyl group to identify pharmacophores. For example, replacing the 3-hydroxy group with methoxy reduces hydrogen-bonding potential, altering enzyme inhibition profiles .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target proteins, prioritizing residues critical for binding .
Q. What strategies are effective for analyzing the compound’s reaction mechanisms in catalytic or enzymatic systems?
- Methodology :
- Kinetic isotope effects (KIE) : Replace exchangeable protons (e.g., hydroxyl or amine groups) with deuterium to study rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
